4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and reactivity It belongs to the class of pyrazolones, which are characterized by a pyrazole ring fused with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the azidation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is carried out under controlled conditions using sodium azide as the azidating agent. The process requires careful handling due to the explosive nature of azides .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as laboratory methods, with additional safety measures and scaling-up techniques to ensure consistent yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido groups to amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of various substituted pyrazolones depending on the substituent introduced.
Scientific Research Applications
4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets through its azido groups. These groups can undergo click chemistry reactions, forming stable triazole rings that can interact with various biological targets. The pathways involved include covalent bonding with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Norphenazone
- Edaravone
- 2-Pyrazolin-5-one, 3-methyl-1-phenyl-
- 1-Phenyl-3-methylpyrazolone
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
Uniqueness
4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its azido functional groups, which impart distinct reactivity and potential for diverse applications. Unlike its analogs, this compound can participate in azide-alkyne cycloaddition reactions, making it valuable in click chemistry and material science .
Properties
CAS No. |
61145-28-6 |
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Molecular Formula |
C10H8N8O |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
4,4-diazido-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C10H8N8O/c1-7-10(14-16-11,15-17-12)9(19)18(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
QDLFPYHRWDRMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1(N=[N+]=[N-])N=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
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